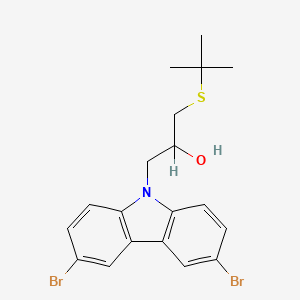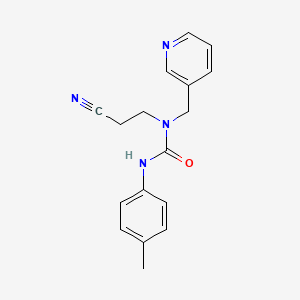
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DCFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. DCFA belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, particularly in medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses. Additionally, 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects:
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. The compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the regulation of programmed cell death. 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, the compound has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, potent biological activity, and diverse applications. The compound can be easily synthesized using standard laboratory techniques, making it readily available for research purposes. Additionally, 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent biological activity against various targets, making it a valuable tool for the development of new drugs and therapies. However, there are also some limitations associated with the use of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. These factors must be taken into consideration when designing experiments involving 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.
Orientations Futures
There are several future directions for the research and development of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship (SAR) of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide to identify more potent derivatives with improved biological activity. Additionally, the development of new drug delivery systems for 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide could provide valuable insights into its mechanism of action and potential applications in the clinic.
Conclusion:
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown promising results in various scientific research applications, particularly in medicinal chemistry. The compound exhibits potent anticancer, anti-inflammatory, and antimicrobial activity, making it a valuable tool for the development of new drugs and therapies. However, further research is needed to fully understand the mechanism of action and potential applications of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.
Méthodes De Synthèse
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with 3-fluoroaniline in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified using column chromatography to obtain pure 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.
Propriétés
IUPAC Name |
6,8-dichloro-N-(3-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNO3/c17-9-4-8-5-12(16(22)23-14(8)13(18)6-9)15(21)20-11-3-1-2-10(19)7-11/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKQLRJYTNYKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5232140.png)
![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)

![ethyl 5-formyl-1,2-dimethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-1H-pyrrole-3-carboxylate](/img/structure/B5232155.png)
![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)
![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)

![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)